2'-Deoxyxanthosine CEP
Beschreibung
Historical Context of Modified Nucleosides in DNA
The journey into the world of modified nucleosides began decades ago, fundamentally altering the initial perception of DNA as a simple polymer of four canonical bases. The discovery that nucleic acids contain naturally occurring, non-standard bases dates back to the mid-20th century. ias.ac.inrsc.org A pioneering study in 1964 by Holley and his colleagues was the determination of the entire nucleotide sequence of yeast tRNAAla, which identified modified nucleosides at specific locations within the molecule. ias.ac.in A notable discovery was finding inosine, the deamination product of adenosine (B11128), within the anticodon, suggesting a crucial role for this modified nucleoside in tRNA's function. ias.ac.in These early findings in RNA paved the way for the investigation of modifications in DNA, not just as functional components but also as markers of damage. Cellular DNA is now known to be under constant assault from various agents, leading to a variety of lesions, including modified bases. glenresearch.com The evolution of numerous enzymatic repair systems underscores the biological importance of maintaining the integrity of the genetic code. glenresearch.com
Significance of Purine (B94841) Deamination Products in DNA Integrity Studies
Purine deamination is a major form of spontaneous DNA damage, where the primary amino groups of adenine (B156593) and guanine (B1146940) are hydrolyzed, converting them into hypoxanthine (B114508) and xanthine (B1682287), respectively. researchgate.net This chemical alteration is a significant threat to genomic integrity because the resulting nucleobases have different base-pairing properties, which can lead to mutations if not repaired. sigmaaldrich.com For instance, the deamination of guanine produces 2'-deoxyxanthosine (B1596513) (dX). genelink.combiosyn.com This lesion can arise from exposure to nitrosating agents like nitric oxide (NO), which is produced during inflammatory responses. genelink.comnih.gov The study of these deamination products is crucial for understanding the mechanisms of mutagenesis linked to chronic inflammation and other pathological conditions. nih.gov The presence of dX in DNA can lead to G-to-A transition mutations, as dX can mispair with thymine (B56734) during replication. genelink.com
Overview of 2'-Deoxyxanthosine as a Non-Canonical Nucleobase and DNA Lesion
2'-Deoxyxanthosine (dX) is a non-canonical purine nucleoside that results from the oxidative deamination of 2'-deoxyguanosine (B1662781) (dG). genelink.combiosyn.com It is considered a significant DNA lesion because its formation alters the hydrogen-bonding pattern of the original guanine base. ffame.org While it can still pair with cytosine, it also shows potential to pair with the other natural bases, which can disrupt the normal replication and transcription processes. genelink.com Research has shown that dX is a relatively stable lesion in DNA, with a half-life of approximately 2.4 years in double-stranded DNA under physiological conditions, making it a persistent threat to genome stability. Its role as a product of nitric oxide-induced damage has made it a key focus in studies of DNA damage and repair mechanisms associated with inflammation-mediated mutagenesis. genelink.combiosyn.com
Role of Phosphoramidite (B1245037) Chemistry in 2'-Deoxyxanthosine Research (2'-Deoxyxanthosine CEP)
The precise study of the biological consequences of DNA lesions like 2'-deoxyxanthosine requires the ability to synthesize oligonucleotides containing the modification at a specific site. This is made possible by phosphoramidite chemistry, the gold-standard method for chemical DNA synthesis. sigmaaldrich.com To incorporate dX into a growing DNA chain, a specialized building block, 2'-Deoxyxanthosine CE-Phosphoramidite (2'-Deoxyxanthosine CEP), is required.
The synthesis of this phosphoramidite, however, presents challenges. The 2-oxo group of the xanthine base is reactive and can lead to side reactions during the synthesis process if left unprotected. ffame.orgbibliotekanauki.pl To overcome this, researchers have developed methods using protecting groups for the xanthine base. A successful strategy involves the use of O2,O6-bis[2-(4-nitrophenyl)ethyl] (NPE) protecting groups. ffame.org This doubly-protected phosphoramidite allows for the efficient and high-yield synthesis of oligonucleotides containing dX. ffame.orgshigematsu-bio.com The development of 2'-Deoxyxanthosine CEP has been a critical technological advance, enabling detailed investigations into the miscoding potential of dX, its effects on DNA structure, and its recognition and repair by cellular enzymes. researchgate.netgenelink.com
Data Tables
Table 1: Chemical Properties of 2'-Deoxyxanthosine and its Protected Phosphoramidite
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2'-Deoxyxanthosine | 13739-64-5 | C₁₀H₁₂N₄O₅ | 268.23 |
| 5'-(4,4'-dimethoxytrityl)-2,6-O-bis(2-(4-nitrophenyl)ethyl)-2'-deoxyxanthosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | 123107-74-4 | C₆₃H₆₉N₈O₁₂P | 1185.24 |
Data sourced from multiple chemical suppliers and research articles.
Eigenschaften
Molekularformel |
C56H61N8O12P |
|---|---|
Molekulargewicht |
1069.1 g/mol |
IUPAC-Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,6-bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C56H61N8O12P/c1-38(2)62(39(3)4)77(74-32-10-31-57)76-49-35-51(75-50(49)36-73-56(42-11-8-7-9-12-42,43-17-25-47(69-5)26-18-43)44-19-27-48(70-6)28-20-44)61-37-58-52-53(61)59-55(72-34-30-41-15-23-46(24-16-41)64(67)68)60-54(52)71-33-29-40-13-21-45(22-14-40)63(65)66/h7-9,11-28,37-39,49-51H,10,29-30,32-36H2,1-6H3 |
InChI-Schlüssel |
UIIKKYYIJWWPOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6OCCC7=CC=C(C=C7)[N+](=O)[O-])OCCC8=CC=C(C=C8)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Formation and Endogenous Generation of 2 Deoxyxanthosine
Nitric Oxide (NO)-Mediated Deamination Mechanisms
Nitric oxide (NO) and its related reactive nitrogen species are significant contributors to the deamination of guanine (B1146940) in DNA. oup.comoup.com Under aerobic conditions, NO can lead to the formation of 2'-deoxyxanthosine (B1596513). acs.orgoup.com The autoxidation of nitric oxide produces dinitrogen trioxide (N₂O₃), a potent nitrosating agent that can directly deaminate DNA bases by nitrosating their primary amine groups. nih.govcore.ac.uk This reaction leads to the formation of xanthine (B1682287) from guanine. oup.comnih.gov In studies with human lymphoblastoid TK6 cells, exposure to NO resulted in an approximately 40-fold increase in the levels of xanthine. oup.comoup.com
The reaction of 2'-deoxyguanosine (B1662781) with a mixture of NO and O₂ gas at neutral pH and 37°C has been shown to produce 2'-deoxyxanthosine, among other products. acs.org It has been proposed that the reactivity of N₂O₃ with nucleobases results in xanthine formation at twice the rate of uracil (B121893) from cytosine. oup.comoup.com
A study using a reactor that mimics the conditions at sites of inflammation found that plasmid DNA exposed to steady-state concentrations of 1.3 µM NO and 190 µM O₂ resulted in the formation of 2'-deoxyxanthosine, 2'-deoxyinosine (B131508), and 2'-deoxyuridine (B118206) at nearly identical rates. nih.gov After a 12-hour exposure, approximately 80 lesions of each were formed per 10⁶ nucleotides. nih.gov
Nitrous Acid (HNO₂)-Induced Formation
Nitrous acid (HNO₂) is another agent capable of inducing the deamination of 2'-deoxyguanosine to form 2'-deoxyxanthosine. nih.govoup.com The reaction of 2'-deoxyguanosine with nitrous acid also yields 2'-deoxyoxanosine (B1217319) (dOxo) as a significant byproduct. nih.govnih.govresearchgate.net In fact, the formation of 2'-deoxyxanthosine and 2'-deoxyoxanosine are two competing pathways in the reaction of 2'-deoxyguanosine with nitrous acid. researchgate.net The maximum yield of dOxo has been reported to be about 21.5%, which is approximately one-third of the deamination products. nih.govresearchgate.net
The mechanism involves the formation of a diazoate intermediate from guanosine (B1672433), which then converts into oxanosine (B1211743) and xanthosine (B1684192). nih.gov The ratio of these products can be influenced by factors such as temperature and the presence of organic solvents. nih.govnih.gov
Enzymatic Deamination Processes
While much of the focus on 2'-deoxyxanthosine formation is on chemical deamination, enzymatic processes also play a role. oup.comoup.com Enzymatic deamination can occur on both pyrimidine (B1678525) and purine (B94841) nucleosides, leading to the production of nucleosides containing uracil, hypoxanthine (B114508), and xanthine. mdpi.com Unlike chemical deamination, which can be a form of DNA damage, enzymatic deamination is often a regulated process within the cell, particularly in the nucleotide pool. mdpi.com
For instance, guanosine deaminase has been identified and partially purified from tea leaves. tandfonline.com This enzyme is capable of catalyzing the deamination of guanosine and 2'-deoxyguanosine to form xanthosine and 2'-deoxyxanthosine, respectively. tandfonline.com In another example, a practical enzymatic synthesis of 2'-deoxyguanosine was developed that involved the conversion of an intermediate, 2-amino-6-chloropurine-2'-deoxyriboside, to 2'-deoxyguanosine using bacterial adenosine (B11128) deaminase. nih.gov
Occurrence in DNA under Physiological Conditions
2'-Deoxyxanthosine has been detected in DNA under physiological conditions, indicating its endogenous formation. oup.com It is considered a relatively stable lesion in DNA. oup.comnih.gov At a pH of 7 and a temperature of 37°C, 2'-deoxyxanthosine in single-stranded DNA has a half-life of approximately 2 years, and in double-stranded DNA, the half-life is about 2.4 years. oup.comnih.govresearchgate.net This stability suggests that if not repaired, endogenously formed 2'-deoxyxanthosine residues can persist in the genome. oup.com
The presence of 2'-deoxyxanthosine in cellular DNA is often associated with inflammatory conditions where there is an increased production of reactive nitrogen species. nih.gov Analytical methods, such as liquid chromatography-tandem mass spectrometry (LC/MS-MS), have been developed to quantify various DNA lesions, including 2'-deoxyxanthosine, in biological samples. nih.gov
Table 1: Stability of 2'-Deoxyxanthosine (dX) under various conditions
| Form | pH | Temperature (°C) | Half-life (t₁/₂) |
|---|---|---|---|
| 2'-deoxynucleoside | 2 | 37 | 3.7 minutes |
| 2'-deoxynucleoside | 6 | 37 | 1104 hours |
| Single-stranded DNA | 2 | 37 | 7.7 hours |
| Single-stranded DNA | 7 | 37 | 17,700 hours (~2 years) |
| Double-stranded DNA | 7 | 37 | 20,900 hours (~2.4 years) |
Data sourced from multiple studies. oup.comnih.govresearchgate.net
Table 2: Compound Names
| Compound Name | Abbreviation |
|---|---|
| 2'-Deoxyxanthosine | dX |
| 2'-Deoxyguanosine | dG |
| Nitric Oxide | NO |
| Nitrous Acid | HNO₂ |
| Dinitrogen Trioxide | N₂O₃ |
| 2'-Deoxyoxanosine | dOxo |
| 2'-Deoxyinosine | dI |
| 2'-Deoxyuridine | dU |
| Xanthine | |
| Guanine | |
| Uracil | |
| Hypoxanthine | |
| Cytosine | |
| Adenosine |
Chemical Synthesis and Phosphoramidite Derivatization of 2 Deoxyxanthosine
Strategies for 2'-Deoxyxanthosine (B1596513) Monomer Synthesis
The synthesis of the 2'-deoxyxanthosine (dX) monomer can be achieved through both chemical and enzymatic routes.
A prevalent chemical strategy involves the nitrosative deamination of 2'-deoxyguanosine (B1662781) (dG). nih.govmit.edu This method treats a protected form of dG, often 3',5'-di-O-acetyl-2'-deoxyguanosine, with nitrous acid (generated from sodium nitrite (B80452) in acetic acid) to convert the exocyclic amine at the C2 position of the guanine (B1146940) base into a carbonyl group, yielding the xanthine (B1682287) base. ffame.orgnih.gov This approach is a common starting point for further derivatization. ffame.org Another chemical route starts from 4-aminoimidazole (B130580) derivatives or inosine. nih.gov Additionally, the synthesis of 7-deaza-2'-deoxyxanthosine (B1244124) has been reported via the glycosylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine and through a deamination/demethylation pathway starting from a 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine 2'-deoxyribonucleoside. seela.net
Enzymatic synthesis presents an alternative, often highly specific, method. Enzymes like xanthosine (B1684192) phosphorylase found in mammalian tissues can catalyze the formation of 2'-deoxyxanthosine. acs.org Another enzymatic approach utilizes 2'-deoxyribosyltransferases, such as the one from Lactobacillus reuteri, which can synthesize dX using 2'-deoxyuridine (B118206) as a sugar donor and xanthine as the base. nih.govsigmaaldrich.com This method has been optimized by using water-miscible cosolvents to improve the solubility of the purine (B94841) base, leading to high yields. nih.gov Furthermore, the enzymatic conversion of 2'-deoxyxanthosine 5'-monophosphate (dXMP) into other unnatural nucleotide precursors has been demonstrated, highlighting the role of dX as a key intermediate in biocatalytic pathways. nih.gov
| Synthesis Strategy | Starting Material(s) | Key Reagents/Enzymes | Outcome |
| Chemical Deamination | 2'-Deoxyguanosine (dG) | Sodium nitrite, Acetic acid | 2'-Deoxyxanthosine (dX) nih.gov |
| Chemical Deamination | Protected 2'-deoxyguanosine | Nitric acid | Protected 2'-deoxyxanthosine ffame.org |
| Enzymatic Transfer | Xanthine, 2'-Deoxyuridine | 2'-deoxyribosyltransferase | 2'-Deoxyxanthosine (dX) nih.govsigmaaldrich.com |
| Enzymatic Phosphorylation | Xanthine, Deoxyribose-1-phosphate | Xanthosine phosphorylase | 2'-Deoxyxanthosine (dX) acs.org |
Protecting Group Chemistry for 2'-Deoxyxanthosine Phosphoramidites
The creation of a stable and efficient 2'-deoxyxanthosine phosphoramidite (B1245037) for oligonucleotide synthesis is complicated by the reactivity of the xanthine base, which contains two lactam functions at the O2 and O6 positions. ffame.org Early attempts to use phosphoramidites with an unprotected O2 position resulted in low coupling yields during solid-phase synthesis, often below 20%, due to the formation of bis-adducts and other side reactions. ffame.org This necessitated the development of a robust protecting group strategy to mask both reactive sites on the nucleobase.
2'-Deoxyxanthosine Cyanoethyl Phosphoramidite (2'-Deoxyxanthosine CEP) Synthesis
The most successful and widely adopted strategy for synthesizing 2'-Deoxyxanthosine CEP involves the dual protection of the O2 and O6 positions of the xanthine base. ffame.orgglenresearch.com The 2-(4-nitrophenyl)ethyl (NPE) group has proven to be a highly effective protecting group for this purpose. ffame.orgglenresearch.com
The synthesis pathway typically begins with a protected 2'-deoxyxanthosine derivative, such as 3',5'-di-O-acetyl-O6-[2-(4-nitrophenyl)ethyl]xanthosine. ffame.org The key steps are as follows:
O2 Protection : The O6-mono-NPE protected intermediate is treated with 2-(4-nitrophenyl)ethyl iodide and silver carbonate to install the second NPE group at the O2 position, yielding the doubly protected nucleoside. ffame.org
Deprotection of Sugar Hydroxyls : The acetyl protecting groups at the 3' and 5' positions of the deoxyribose sugar are removed, typically using aqueous ammonia (B1221849) in methanol. ffame.org
5'-Hydroxyl Protection : The free 5'-hydroxyl group is then protected with a 4,4'-dimethoxytrityl (DMT) group by reacting the nucleoside with DMT-chloride in pyridine (B92270). This acid-labile group is essential for monitoring coupling efficiency and for purification. ffame.org
Phosphitylation : Finally, the 3'-hydroxyl group is phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or a similar phosphitylating agent in the presence of a mild base like diisopropylethylamine. ffame.orgatdbio.com This reaction introduces the 3'-(cyanoethyl diisopropylphosphoramidite) group, completing the synthesis of the desired 2'-Deoxyxanthosine CEP. ffame.org
Selection and Removal of Nucleobase Protecting Groups
The choice of the 2-(4-nitrophenyl)ethyl (NPE) group for protecting the O2 and O6 positions of 2'-deoxyxanthosine is strategic. ffame.org The NPE group is stable to the standard conditions used during oligonucleotide synthesis, including the acidic deblocking of the 5'-DMT group and the basic conditions used to remove protecting groups from standard DNA bases (e.g., concentrated ammonium (B1175870) hydroxide). ffame.orgglenresearch.com
Removal of the NPE groups requires a specific deprotection step after the oligonucleotide has been cleaved from the solid support and other base-protecting groups have been removed. The standard procedure involves treating the oligonucleotide with a solution of a strong, non-nucleophilic base. ffame.orgoup.com
Common Deprotection Reagents for NPE Groups:
DBU: A solution of 0.5 M 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in pyridine or dioxane can quantitatively remove the NPE groups. oup.com
TMG/Oximate: A mixture of 0.3 M tetramethylguanidine and 2-nitrobenzaldoxine in a water/dioxane solution at elevated temperatures (e.g., 70°C for 48 hours) is also effective. glenresearch.com
This orthogonal deprotection strategy ensures that the xanthine base remains protected throughout the synthesis and is only revealed under specific conditions, preventing unwanted side reactions.
Optimization of Phosphoramidite Stability
The stability of phosphoramidite monomers, including 2'-Deoxyxanthosine CEP, is critical for achieving high coupling efficiencies in automated oligonucleotide synthesis. Phosphoramidites are sensitive to both moisture and oxidation.
Key Stability Factors:
Anhydrous Conditions : Phosphoramidites must be handled and stored under strictly anhydrous conditions. They are typically dissolved in dry acetonitrile (B52724) for use in the synthesizer. biosearchtech.com
Inert Atmosphere : Storage under an inert atmosphere, such as argon, minimizes degradation from air and moisture. mit.edu
Purity : The purity of the phosphoramidite is paramount. Impurities, particularly the corresponding H-phosphonate which can form upon hydrolysis, can interfere with the coupling reaction. magritek.com The presence of such impurities is often monitored by ³¹P NMR spectroscopy, where the desired phosphoramidite diastereomers appear as distinct signals (typically between 140-155 ppm), while the H-phosphonate impurity appears in a different region of the spectrum. magritek.com
Storage Temperature : Refrigerated storage at 2-8°C is recommended for dry phosphoramidite compounds to maintain their stability over time. glenresearch.com
The stability of the doubly NPE-protected 2'-Deoxyxanthosine CEP in solution is generally comparable to that of standard dA, dC, dG, and dT phosphoramidites when handled under appropriate anhydrous conditions. biosearchtech.com
Purification and Characterization of 2'-Deoxyxanthosine CEP
Rigorous purification and characterization are essential to ensure the quality and reactivity of the synthesized 2'-Deoxyxanthosine CEP.
Purification: Purification of the final phosphoramidite product is typically achieved using silica (B1680970) gel flash chromatography. ffame.org This separates the desired product from unreacted starting materials, by-products from the phosphitylation reaction, and any hydrolyzed species. The DMT-protected intermediate (prior to phosphitylation) is also purified by chromatography to ensure a pure precursor for the final step. ffame.org
Characterization: A combination of spectroscopic techniques is used to confirm the structure and purity of the final 2'-Deoxyxanthosine CEP.
| Characterization Technique | Purpose | Typical Findings for 2'-Deoxyxanthosine CEP |
| ³¹P NMR | Confirms the presence of the phosphoramidite group and assesses purity. | Shows two characteristic signals for the pair of diastereomers, typically in the range of 149-150 ppm. magritek.comoup.comoup.com The absence of signals in other regions indicates high purity. |
| ¹H and ¹³C NMR | Confirms the overall structure, including the presence of the DMT, NPE, and cyanoethyl groups, and the integrity of the nucleoside. | Spectra show characteristic resonances for the protons and carbons of the deoxyribose, xanthine base, and all protecting groups. ffame.org |
| Mass Spectrometry (MS) | Verifies the molecular weight of the compound. | High-resolution mass spectrometry (HRMS) provides an exact mass that corresponds to the calculated molecular formula of the target phosphoramidite. rsc.org |
| Thin-Layer Chromatography (TLC) | Monitors reaction progress and assesses purity. | A single spot with a specific retention factor (Rf) indicates a pure compound. ffame.org |
The successful synthesis and characterization of the O2,O6-bis(NPE)-protected 2'-Deoxyxanthosine CEP allows for its efficient incorporation into oligonucleotides using standard automated synthesis protocols, achieving good coupling yields and enabling the production of high-quality, modified DNA sequences for advanced biological studies. ffame.org
Incorporation of 2 Deoxyxanthosine into Oligonucleotides
Solid-Phase Oligonucleotide Synthesis Methodologies
Solid-phase synthesis is the standard method for chemically synthesizing oligonucleotides. shigematsu-bio.comsantiago-lab.com The process involves the sequential addition of nucleotide monomers to a growing chain that is covalently attached to a solid support, typically controlled-pore glass (CPG) or polystyrene. shigematsu-bio.com This method proceeds in the 3' to 5' direction, opposite to enzymatic synthesis. shigematsu-bio.comsantiago-lab.com The synthesis cycle consists of four main chemical reactions: deblocking (detritylation), coupling, capping, and oxidation. shigematsu-bio.comfujifilm.com For the incorporation of modified bases like 2'-deoxyxanthosine (B1596513), a corresponding phosphoramidite (B1245037) derivative (CEP) is required.
Automated DNA synthesizers are used extensively for oligonucleotide synthesis due to their efficiency and reproducibility. santiago-lab.com The synthesis of oligonucleotides containing 2'-deoxyxanthosine utilizes a protected 2'-deoxyxanthosine phosphoramidite, referred to as 2'-Deoxyxanthosine CEP. evitachem.com
A common protecting group strategy for the xanthine (B1682287) base involves the use of the O6-[2-(4-nitrophenyl)ethyl] (NPE) group. ffame.org In some cases, a O2,O6-bis[2-(4-nitrophenyl)ethyl] (NPE)-protected phosphoramidite of 2'-deoxyxanthosine is employed. ffame.orgffame.org The synthesis cycle on an automated platform proceeds as follows:
Deblocking: The 5'-hydroxyl group of the nucleotide attached to the solid support is protected by a dimethoxytrityl (DMTr) group. This is removed by treatment with a weak acid, such as dichloroacetic acid or trichloroacetic acid, to expose the 5'-hydroxyl for the next coupling reaction. shigematsu-bio.comfujifilm.com
Coupling: The 2'-Deoxyxanthosine CEP is activated by a reagent like 5-benzylthio-1H-tetrazole (BTT), 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI), and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. fujifilm.com For the incorporation of the O2,O6-bis(NPE)-protected 2'-deoxyxanthosine phosphoramidite, an extended coupling time of 3 minutes and an activator solution of 1H-imidazole-4,5-dicarbonitrile in acetonitrile (B52724) may be used. ffame.org
Capping: To prevent the elongation of unreacted chains (failure sequences), any free 5'-hydroxyl groups that did not react during the coupling step are acetylated. fujifilm.com
Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is therefore oxidized to a more stable phosphate (B84403) triester linkage. fujifilm.com
This four-step cycle is repeated for each nucleotide to be added to the sequence. shigematsu-bio.com
Early attempts at synthesizing oligonucleotides containing 2'-deoxyxanthosine using an O6-[2-(4-nitrophenyl)ethyl] (NPE)-protected phosphoramidite with an unprotected O=C(2) resulted in low coupling yields of less than 20%, as monitored by trityl release. ffame.org However, the use of a O2,O6-bis2-(4-nitrophenyl)ethyl-protected phosphoramidite of 2'-deoxyxanthosine has been shown to lead to good yields of the desired oligonucleotides. ffame.org
Monitoring the release of the DMTr group at each cycle provides a real-time measure of the coupling efficiency. ffame.org Low coupling efficiency at the 2'-deoxyxanthosine insertion site can lead to a higher proportion of failure sequences, complicating the final purification.
| Parameter | Description | Finding |
| Protecting Group Strategy | The chemical groups used to protect the reactive sites on the 2'-deoxyxanthosine nucleobase during synthesis. | The O2,O6-bis2-(4-nitrophenyl)ethyl-protected phosphoramidite of 2'-deoxyxanthosine has been shown to result in good yields. ffame.org |
| Coupling Yield | The percentage of growing oligonucleotide chains that successfully couple with the incoming 2'-Deoxyxanthosine CEP in a single synthesis cycle. | Early methods with mono-NPE protection showed low coupling yields (<20%). ffame.org |
| Activator | The chemical reagent used to activate the phosphoramidite for the coupling reaction. | 1H-imidazole-4,5-dicarbonitrile in acetonitrile has been used for the coupling of the bis-NPE protected 2'-deoxyxanthosine phosphoramidite. ffame.org |
| Coupling Time | The duration of the coupling reaction step in the automated synthesis cycle. | An extended coupling time of 3 minutes has been utilized for the incorporation of the bis-NPE protected 2'-deoxyxanthosine phosphoramidite. ffame.org |
Table 1: Key research findings related to the coupling efficiency and yield of 2'-deoxyxanthosine incorporation.
Following the completion of the oligonucleotide chain synthesis, the protecting groups on the nucleobases, the phosphate backbone, and the 2'-hydroxyl group (in the case of RNA synthesis) must be removed. The oligonucleotide is also cleaved from the solid support during this process. shigematsu-bio.com
For oligonucleotides containing 2'-deoxyxanthosine protected with NPE groups, a two-step deprotection procedure is often employed. ffame.org
The solid support with the synthesized oligonucleotide is first treated with concentrated aqueous ammonium (B1175870) hydroxide. This step removes the protecting groups from the standard DNA bases and cleaves the oligonucleotide from the support. ffame.orgffame.org
The NPE groups on the 2'-deoxyxanthosine are then removed by treatment with a solution of an oximate, such as a solution of syn-2-nitrobenzaldoxime and N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine in acetonitrile/water. ffame.org The 2-(4-nitrophenyl)ethyl (NPE) group is also removable by treatment with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov Another protecting group that has been found to be effective for 2'-deoxyxanthosine is the allyl group, which can be removed using a Pd(0) catalyst. nih.gov
It is important to note that during deprotection with ammonium hydroxide, a side reaction can occur where the O6-[2-(4-nitrophenyl)ethyl] group on some of the protected 2'-deoxyxanthosine residues is displaced by ammonia (B1221849), leading to the formation of 2'-deoxyisoguanosine. ffame.org
| Deprotection Reagent | Protecting Group Removed | Reference |
| Concentrated Aqueous Ammonium Hydroxide | Standard exocyclic amino protecting groups on A, C, and G; Cleavage from solid support | ffame.orgffame.org |
| Oximate Solution | 2-(4-nitrophenyl)ethyl (NPE) groups on 2'-deoxyxanthosine | ffame.org |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-(4-nitrophenyl)ethyl (NPE) groups on 7-deaza-2'-deoxyxanthosine (B1244124) | nih.gov |
| Pd(0) Catalyst | Allyl groups on 2'-deoxyxanthosine | nih.gov |
Table 2: Common deprotection reagents and the protecting groups they remove in the context of 2'-deoxyxanthosine-modified oligonucleotide synthesis.
Site-Specific Integration into Defined DNA Sequences
The phosphoramidite method allows for the precise, site-specific incorporation of 2'-deoxyxanthosine at any desired position within a DNA sequence. mit.edu This is achieved by programming the automated DNA synthesizer to deliver the 2'-Deoxyxanthosine CEP at the appropriate cycle during the synthesis. nih.gov This capability is crucial for studies investigating the structural and functional consequences of this specific base modification at defined locations within a DNA duplex or other nucleic acid structures. mit.educhayon.co.kr
The ability to create oligonucleotides with 2'-deoxyxanthosine at specific sites has been instrumental in research exploring its role in mutagenesis, DNA repair, and the expansion of the genetic alphabet. genelink.com
Oligonucleotide Purification Techniques
After synthesis and deprotection, the crude oligonucleotide product is a mixture containing the full-length target sequence, as well as shorter, failed sequences and residual protecting groups. Therefore, purification is a necessary step to isolate the desired 2'-deoxyxanthosine-modified oligonucleotide. shigematsu-bio.comffame.org
Several chromatographic techniques are commonly used for this purpose:
Anion-Exchange High-Performance Liquid Chromatography (HPLC): This method separates oligonucleotides based on their net negative charge, which is proportional to their length. It is effective at separating the full-length product from shorter failure sequences. ffame.org
Reversed-Phase High-Performance Liquid Chromatography (HPLC): This technique separates oligonucleotides based on their hydrophobicity. It is particularly useful when the final 5'-DMTr group is left on the full-length product (DMT-on purification), as the hydrophobic DMTr group allows for strong retention and separation from non-DMTr-containing failure sequences. shigematsu-bio.comffame.org A two-step purification process involving anion-exchange HPLC followed by reversed-phase HPLC has been used to purify 2'-deoxyxanthosine-containing oligonucleotides. ffame.org
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can also be used to purify oligonucleotides, separating them based on size with single-nucleotide resolution. nih.gov
The purity of the final product is often verified by techniques such as analytical HPLC, mass spectrometry (e.g., MALDI-TOF), and enzymatic digestion followed by nucleoside analysis. ffame.org
| Purification Technique | Principle of Separation | Application in 2'-Deoxyxanthosine Oligonucleotide Purification |
| Anion-Exchange HPLC | Separation based on the net negative charge (proportional to oligonucleotide length). | Used to separate full-length oligonucleotides from shorter failure sequences. ffame.org |
| Reversed-Phase HPLC | Separation based on hydrophobicity. | Effective for DMT-on purification and as a second step after anion-exchange HPLC. ffame.org |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and conformation under denaturing conditions. | Can provide high-resolution separation of the target oligonucleotide. nih.gov |
Table 3: Common techniques for the purification of 2'-deoxyxanthosine-modified oligonucleotides.
Molecular Interactions and Structural Consequences of 2 Deoxyxanthosine in Nucleic Acids
Stability of 2'-Deoxyxanthosine (B1596513) in DNA Duplexes and Single Strands
2'-Deoxyxanthosine (dX), a product of the deamination of guanine (B1146940), is a lesion in DNA that has been studied for its stability under various conditions. researchgate.netnih.gov Research has shown that dX is a relatively stable lesion under biological conditions (pH 7, 37°C), with a half-life of approximately 2.4 years when located within double-stranded DNA. nih.govnih.govoup.com Its stability is significantly influenced by its context, whether as a free deoxynucleoside, part of a single-stranded oligodeoxynucleotide, or within a DNA duplex. researchgate.netnih.govnih.gov Incorporation into a single-stranded oligodeoxynucleotide substantially increases its stability compared to its free deoxynucleoside form. nih.govnih.gov The transition from a single-stranded to a double-stranded DNA context results in a further, though statistically insignificant, increase in its half-life at neutral pH. researchgate.netnih.govnih.gov
The stability of 2'-deoxyxanthosine is highly dependent on pH. researchgate.netnih.govnih.gov As a free 2'-deoxynucleoside, dX is considerably less stable under acidic conditions. nih.govnih.gov For instance, at 37°C, the half-life of the dX deoxynucleoside is a mere 3.7 minutes at pH 2, which extends to 1,104 hours at pH 6. nih.govnih.gov When incorporated into a single-stranded DNA oligodeoxynucleotide, its stability is markedly enhanced across a range of pH values. researchgate.net Studies have demonstrated that the half-life of dX within a single strand can range from 7.7 hours at pH 2 to 17,700 hours at pH 7. nih.govnih.gov At pH values above 7, the rate of depurination becomes independent of pH. oup.com This pH-dependent behavior is critical for understanding the persistence of this lesion in different cellular microenvironments. oup.com An unusual stabilization of duplex structures containing xanthine (B1682287) paired with adenine (B156593) or cytosine has been noted at acidic pH. nih.gov
| Form | pH | Half-life (t½) | Reference |
|---|---|---|---|
| 2'-Deoxynucleoside | 2 | 3.7 minutes | nih.govnih.gov |
| 2'-Deoxynucleoside | 6 | 1,104 hours | nih.govnih.gov |
| Single-Stranded DNA | 2 | 7.7 hours | nih.govnih.gov |
| Single-Stranded DNA | 4 | ~700 hours | researchgate.net |
| Single-Stranded DNA | 7 | 17,700 hours (~2 years) | nih.govnih.gov |
| Double-Stranded DNA | 7 | 20,900 hours (~2.4 years) | nih.govnih.gov |
Kinetic studies have determined the rate constants for these reactions. researchgate.netnih.govnih.gov For dX in single-stranded DNA, the rate constant for the acid-catalyzed depurination is 2.6 x 10⁻⁵ s⁻¹, while the rate constant for the pH-independent reaction is 1.4 x 10⁻⁸ s⁻¹. nih.govnih.gov These studies also allowed for the determination of the dissociation constant for the N7 position of dX, which is 6.1 x 10⁻⁴ M. researchgate.netnih.govnih.gov When compared to the natural nucleobase guanine, xanthine's stability to depurination is similar at neutral pH, with a rate ratio (kₓ/k₉) of 1.19. nih.gov However, under acidic conditions (pH ≤ 4), the depurination rate of xanthine is more than an order of magnitude greater than that of guanine. nih.gov
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| Rate Constant (Acid-Catalyzed) | 2.6 x 10⁻⁵ s⁻¹ | pH < 7 | nih.govnih.gov |
| Rate Constant (pH-Independent) | 1.4 x 10⁻⁸ s⁻¹ | pH > 7 | nih.govnih.gov |
| Dissociation Constant (N7) | 6.1 x 10⁻⁴ M | - | nih.govnih.gov |
| Depurination Rate Ratio (kₓ/k₉) | 1.19 | Neutral pH | nih.gov |
| Depurination Rate Ratio (kₓ/k₉) | >10 | pH ≤ 4 | nih.gov |
Base Pairing Properties of 2'-Deoxyxanthosine
The base pairing behavior of 2'-deoxyxanthosine is a key determinant of its structural and mutagenic consequences within DNA. Its unique hydrogen bonding pattern allows it to interact with canonical bases, albeit with varying degrees of stability.
2'-Deoxyxanthosine (dX) possesses a hydrogen bonding pattern of acceptor-donor-acceptor (ADA) on its purine (B94841) ring system. nih.gov This arrangement allows it to form base pairs with the four canonical nucleobases (Adenine, Thymine (B56734), Cytosine, Guanine), though the geometry and stability of these pairs differ. nih.gov
dX:C Pair: The dX:C base pair is considered the most stable among the pairings with canonical bases. nih.gov It is thought to form a "wobble" base pair, similar to a G:T or G:U wobble pair, which involves two hydrogen bonds. nih.gov The stability of this pair is notably enhanced at acidic pH, suggesting the involvement of a protonated cytosine. nih.govnih.gov
dX:T Pair: The dX:T pair also forms a two-hydrogen-bond wobble structure. While less stable than the dX:C pair, it is a significant mispair. nih.gov
dX:A Pair: Pairing with adenine is also possible. At acidic pH, an unusual stabilization of the duplex is observed when xanthine is paired with adenine. nih.gov
dX:G Pair: The dX:G pair is generally the least stable of the potential pairings. nih.gov
The ability of dX to pair with multiple bases, particularly cytosine and thymine, underlies its mutagenic potential, as it can lead to G-to-A transition mutations if not repaired before DNA replication. genelink.com
Studies on synthetic oligonucleotides have shown that a duplex containing a dX:C base pair is more stable than duplexes with dX opposite A, G, or T. nih.gov For instance, replacing a G:C base pair with a dX:C pair results in a decrease in the duplex melting temperature by about 5°C, which is consistent with the loss of one hydrogen bond. nih.gov The relative thermodynamic stabilities of mispairs with xanthine, as determined by Tm measurements, generally follow the order: T > G > A ≈ C. nih.gov It is important to note that this thermodynamic stability does not always correlate with the efficiency of nucleotide incorporation by DNA polymerases. nih.gov
| Sequence 5'-d(GCA GAG XAC AGC)-3' | Opposing Base (Y) in Complementary Strand | Melting Temperature (Tm) in °C (pH 5.5) | Reference |
|---|---|---|---|
| Control (G:C) | C | 57.3 | nih.gov |
| dX:A | A | 42.7 | nih.gov |
| dX:C | C | 42.7 | nih.gov |
| dX:G | G | 44.9 | nih.gov |
| dX:T | T | 46.9 | nih.gov |
Note: Data from Eritja et al. (1986) measured at pH 5.5. The relative order of stability was T > G > A ≈ C.
A universal base is a nucleobase analogue that can be incorporated into DNA and pair with all four natural bases (A, T, C, and G) with little discrimination, thereby maintaining duplex stability regardless of the opposing base. nih.gov Due to its ability to form hydrogen bonds with each of the canonical bases, 2'-deoxyxanthosine was initially investigated as a potential universal base. genelink.comglenresearch.comffame.org The rationale was that as a purine, it is large enough to interact sterically with both purines and pyrimidines, and its hydrogen bonding capabilities offered a mechanism for pairing promiscuity. oup.com
However, further research revealed that dX does not function as a true universal base. ffame.org Duplexes containing dX show a significant range of melting temperatures when paired opposite the four natural bases, indicating that it does not pair "equally well" with all of them. nih.govnih.gov The interest in dX as a universal base subsequently declined as it failed to exhibit the desired indiscriminate base-pairing characteristics necessary for applications such as priming at ambiguous sites in DNA sequencing or in hybridization probes. nih.govffame.org
Interactions with Non-Standard Nucleobases (e.g., 2,4-Diaminopyrimidine)
The exploration of artificially expanded genetic information systems (AEGIS) has led to significant research into non-standard nucleobase pairs. A key example of this is the interaction between 2'-deoxyxanthosine (dX) and the non-standard pyrimidine (B1678525) analogue, 2,4-diaminopyrimidine (B92962) (pyDAD). This pairing is of particular interest as it expands the genetic alphabet beyond the canonical A-T and G-C pairs. genelink.comnih.gov
The dX:pyDAD base pair is designed to fit within the standard Watson-Crick geometry of the DNA double helix. nih.govoup.com However, it is joined by a non-standard hydrogen bonding pattern. 2'-Deoxyxanthosine presents a hydrogen bond acceptor-donor-acceptor (puADA) pattern on its purine nucleus. nih.govoup.com This is complementary to the donor-acceptor-donor (pyDAD) pattern of 2,4-diaminopyrimidine. genelink.comnih.gov This complementarity allows for the formation of a stable, albeit unnatural, base pair within a DNA duplex.
Research has extensively studied the ability of various DNA polymerases to recognize this non-standard pair and incorporate the corresponding triphosphate, d(pyDAD)TP, opposite a dX residue in a template strand. genelink.comnih.govoup.com The efficiency of this incorporation varies significantly between different polymerases, highlighting the differential discrimination capabilities of these enzymes.
Key Research Findings:
HIV-1 Reverse Transcriptase (RT): This enzyme has been shown to incorporate d(pyDAD)TP opposite a dX template with high efficiency. nih.govoup.com This incorporation was found to be largely independent of pH. nih.govoup.com
Mammalian DNA Polymerases: In contrast, mammalian DNA polymerases α and ε from calf thymus demonstrated a failure to incorporate d(pyDAD)TP opposite a modified version of dX (2'-deoxy-7-deazaxanthosine, or c7dX). nih.govoup.com
E. coli DNA Polymerase I (Klenow Fragment): The Klenow fragment also failed to incorporate d(pyDAD)TP opposite the c7dX analogue. nih.govoup.com It has been noted, however, that the Klenow fragment can efficiently incorporate 2'-deoxyxanthosine monophosphate opposite 5-(2,4-diaminopyrimidine) in a template. nih.gov
The table below summarizes the observed incorporation of 2,4-diaminopyrimidine opposite 2'-deoxyxanthosine and its analogue by different DNA polymerases.
| DNA Polymerase | Template Base | Incoming Nucleotide | Incorporation Efficiency | pH Dependence |
| HIV-1 Reverse Transcriptase | dX | d(pyDAD)TP | High | Largely Independent |
| HIV-1 Reverse Transcriptase | c7dX | d(pyDAD)TP | Significantly Lower | Independent |
| Mammalian DNA Polymerase α | c7dX | d(pyDAD)TP | No Incorporation Observed | - |
| Mammalian DNA Polymerase ε | c7dX | d(pyDAD)TP | No Incorporation Observed | - |
| E. coli DNA Polymerase I (Klenow) | c7dX | d(pyDAD)TP | No Incorporation Observed | - |
This differential recognition underscores the subtle structural and electronic cues within the polymerase active site that govern nucleotide selection and has significant implications for the development of orthogonal genetic systems. nih.govoup.com
Conformational Effects of 2'-Deoxyxanthosine on DNA Structure
The presence of 2'-deoxyxanthosine (dX), often formed by the deamination of guanine, introduces significant local changes to the structure and stability of DNA. researchgate.netportlandpress.comnih.gov These alterations stem from the unique chemical properties of the xanthine base compared to the canonical DNA bases.
One of the primary consequences of incorporating dX into a DNA strand is its effect on duplex stability. Studies have shown that the presence of a xanthine base generally destabilizes a DNA duplex. nih.gov When paired opposite canonical bases at physiological pH, xanthine-containing pairs lead to a decrease in the melting temperature (Tm) of the duplex. For instance, pairing with adenine or cytosine can lower the Tm by approximately 9°C, while pairing with guanine or thymine is slightly less destabilizing, with a reduction of 5–6°C. nih.gov
The stability of the dX nucleoside itself within a DNA polymer is also a critical factor. While the free 2'-deoxyxanthosine nucleoside is relatively unstable, its incorporation into a DNA strand substantially increases its half-life. researchgate.netnih.gov Research indicates that at pH 7 and 37°C, dX in double-stranded DNA has a half-life of approximately 2.4 years, making it a relatively stable lesion that can persist and potentially lead to mutagenesis. researchgate.netnih.gov However, under acidic conditions, the rate of depurination for xanthine is more than an order of magnitude greater than that of guanine. researchgate.net
The table below details the stability of 2'-deoxyxanthosine under various conditions.
| Form | pH | Temperature | Half-life (t½) |
| 2'-Deoxynucleoside | 2 | 37°C | 3.7 minutes |
| 2'-Deoxynucleoside | 6 | 37°C | 1104 hours |
| Single-stranded DNA | 2 | 37°C | 7.7 hours |
| Single-stranded DNA | 7 | 37°C | 17,700 hours |
| Double-stranded DNA | 7 | 37°C | 20,900 hours (~2.4 years) |
From a conformational standpoint, the xanthine base can adopt different tautomeric forms, which influences its base-pairing properties. Structural studies of DNA polymerase η bypassing a xanthine lesion revealed that xanthine can form three Watson-Crick-like hydrogen bonds with an incoming dCTP. portlandpress.com This suggests that the xanthine base adopts its O2-enol tautomer form to facilitate this pairing. portlandpress.com This tautomerization can lead to mispairing, as xanthine is known to pair with both cytosine and thymine, potentially causing G-to-A transition mutations. genelink.comresearchgate.net The presence of xanthine can also act as a block to some DNA polymerases, causing replication to stall. researchgate.net
Enzymatic Recognition and Processing of 2 Deoxyxanthosine in Dna
DNA Polymerase Fidelity and Misincorporation Potential
The fate of a 2'-deoxyxanthosine (B1596513) lesion during DNA replication is critically dependent on the DNA polymerase encountering it. Different polymerases exhibit varied efficiencies and fidelities when attempting to replicate past this adduct.
The incorporation of nucleotides opposite a 2'-deoxyxanthosine (dX) template is a complex process influenced by the specific DNA polymerase involved. Studies have shown that dX can significantly hinder replication and lead to misincorporation.
For instance, the Klenow fragment of E. coli DNA polymerase I (Pol I Kf) and T7 DNA polymerase show a slight ability to substitute 2'-deoxyxanthosine 5'-triphosphate (dXTP) for dGTP, but not for dATP, dCTP, or dTTP. nih.govacs.org The incorporation efficiency (Vmax/Km) of dXTP opposite a template cytosine by Pol I Kf (exo-) was found to be exceptionally low (0.10% min⁻¹ µM⁻¹) compared to the correct incorporation of dGTP (1506% min⁻¹ µM⁻¹). nih.govacs.org When dX is present in the template strand, DNA Pol 1(KF(-)) preferentially inserts dCTP opposite it. nih.govacs.org In contrast, HIV-1 reverse transcriptase (HIV-1 RT) inserts both dCTP and dTTP with nearly equal frequencies opposite the dX lesion. nih.govacs.org
Mammalian DNA polymerases also display varied responses to dX. Primer extension reactions catalyzed by calf thymus DNA polymerase alpha (pol α) and human DNA polymerase beta (pol β) are impeded by the dX lesion. nih.gov Pol α, along with translesion synthesis (TLS) polymerases pol η and pol κ, preferentially incorporates the incorrect nucleotide, dTMP, opposite dX, with smaller amounts of the correct base, dCMP, being inserted. nih.gov Conversely, pol β primarily incorporates the correct dCMP, with only minor misincorporation of dTMP, dAMP, and dGMP. nih.gov Drosophila DNA polymerase alpha shows a relative nucleotide incorporation order of T > C >> A ≈ G opposite a dX template. nih.gov
The translesion DNA polymerase Sulfolobus solfataricus pol IV (Dpo4) is strongly inhibited by dX in the template, which increases the frequency of misincorporation. nih.gov The inhibition and miscoding are attributed to a combination of steric and electrostatic factors, where the oxygen at the C2 position of xanthine (B1682287) clashes with the O2 atom of the paired cytosine. nih.gov
Some thermostable DNA polymerases, such as HotTub DNA polymerase, can specifically incorporate a non-standard nucleotide, d(pyDAD)TP, opposite dX, reducing the pausing observed when only standard nucleotides are present. ffame.org However, other polymerases like the Klenow fragment and mammalian polymerases α and ε fail to incorporate d(pyDAD)TP opposite a modified 7-deazaxanthosine. oup.com
Table 1: Nucleotide Incorporation Opposite 2'-Deoxyxanthosine by Various DNA Polymerases
| DNA Polymerase | Primary Nucleotide Incorporated | Secondary Nucleotide(s) Incorporated | Bypass Efficiency | Reference(s) |
|---|---|---|---|---|
| E. coli Pol I (Klenow Fragment) | dCTP | - | Low | nih.gov, acs.org |
| HIV-1 Reverse Transcriptase | dCTP / dTTP (approx. equal) | - | Moderate | nih.gov, acs.org |
| Calf Thymus Pol α | dTMP | dCMP | Retarded | nih.gov |
| Human Pol β | dCMP | dTMP, dAMP, dGMP | Retarded | nih.gov |
| Human Pol η | dTMP | dCMP | Readily bypasses | nih.gov |
| Human Pol κ | dTMP | dCMP | Readily bypasses | nih.gov |
| S. solfataricus Dpo4 | Miscoding | - | Strongly inhibited | nih.gov |
| Drosophila Pol α | dTMP | dCTP | - | nih.gov |
The frequent misincorporation of nucleotides opposite 2'-deoxyxanthosine has significant consequences for replication fidelity. Since dX is a deamination product of dG, its correct pairing partner is cytosine. However, the tendency of several polymerases to insert thymine (B56734) opposite dX leads to G→A transition mutations. nih.govportlandpress.com
The miscoding potential of dX varies depending on the polymerase. With polymerases α, η, and κ, the preferential incorporation of dTMP makes dX a miscoding lesion that can generate G→A mutations. nih.gov Kinetic studies with human polη show a significant reduction in replication fidelity when bypassing dX. The fidelity of inserting dCTP versus dTTP opposite dX was about 3, a more than 30-fold decrease compared to the fidelity opposite a normal dG (which was ~100). portlandpress.com This decrease is largely due to an ~8-fold increase in the catalytic efficiency of misincorporating dTTP opposite the lesion. portlandpress.com The presence of dX is therefore highly mutagenic, with the potential to introduce stable mutations if not repaired before the next round of DNA replication. portlandpress.comresearchgate.net
DNA Repair Mechanisms for 2'-Deoxyxanthosine Lesions
To counteract the mutagenic potential of 2'-deoxyxanthosine, cells have evolved sophisticated DNA repair mechanisms. The primary pathway responsible for removing this type of lesion is the Base Excision Repair (BER) pathway.
The Base Excision Repair (BER) pathway is the principal mechanism for repairing small, non-helix-distorting base lesions, including those arising from deamination like 2'-deoxyxanthosine. nih.govresearchgate.netwikipedia.org The process is initiated by a specialized class of enzymes called DNA glycosylases, which recognize and remove the damaged base. nih.govacs.orgresearchgate.net Following the removal of xanthine, the resulting abasic (AP) site is further processed by AP endonucleases, DNA polymerases, and DNA ligases to restore the original DNA sequence. wikipedia.org Several DNA glycosylases have been shown to possess activity against dX, confirming the central role of the BER pathway in mitigating the effects of this lesion. nih.govresearchgate.net
Several DNA glycosylases, enzymes that initiate BER, can recognize and excise xanthine from DNA. nih.govresearchgate.net The activity of these enzymes is often dependent on the base paired opposite the lesion. Excision is most specific and efficient when xanthine is paired with cytosine (X•C). nih.govacs.org
The E. coli AlkA protein, a 3-methyladenine (B1666300) DNA glycosylase, is highly effective at removing xanthine from X•C base pairs. nih.govresearchgate.net It also shows some, albeit lower, activity against xanthine paired with guanine (B1146940), adenine (B156593), or thymine. nih.govacs.org Other glycosylases also contribute to the repair of dX. The order of reactivity for excising xanthine from an X•C pair has been determined to be: AlkA > Mpg > Nth > Fpg. nih.govacs.org
Table 2: Relative Reactivity of DNA Glycosylases for Excision of 2'-Deoxyxanthosine from an X•C Base Pair
| DNA Glycosylase | Relative Reactivity | Family | Reference(s) |
|---|---|---|---|
| AlkA | ++++ | Alkyladenine DNA glycosylase | researchgate.net, nih.gov, acs.org |
| Mpg | +++ | N-methylpurine DNA glycosylase | nih.gov, acs.org |
| Nth | ++ | Endonuclease III homolog | nih.gov, acs.org |
| Fpg | + | Fpg/Nei family | nih.gov, acs.org |
When DNA damage like 2'-deoxyxanthosine is not repaired before the replication fork arrives, specialized translesion synthesis (TLS) polymerases may be recruited to bypass the lesion and prevent replication fork collapse. nih.govnih.gov However, this bypass is often error-prone.
Human Y-family TLS polymerases, such as pol η and pol κ, can readily bypass dX lesions that stall more high-fidelity replicative polymerases. nih.gov Both pol η and pol κ preferentially misincorporate dTMP opposite the dX lesion, which leads to G→A transition mutations. nih.govportlandpress.com Structural and kinetic studies on pol η bypassing deaminated purines confirm that it facilitates mutagenic replication. portlandpress.com While TLS polymerases provide a mechanism to tolerate the lesion and continue replication, they do so at the cost of decreased fidelity, reinforcing the role of dX as a potent mutagenic adduct. nih.govnih.gov
Interactions with Reverse Transcriptases
Reverse transcriptases (RTs) are enzymes that generate complementary DNA (cDNA) from an RNA or DNA template. thermofisher.comwikipedia.org Originally discovered in retroviruses like HIV, these enzymes are crucial for the viral life cycle and have become indispensable tools in molecular biology, particularly for techniques like reverse transcription polymerase chain reaction (RT-PCR) and cDNA library construction. wikipedia.orgpromega.ca The interaction of reverse transcriptases with modified or damaged nucleobases, such as 2'-deoxyxanthosine (dX), is of significant interest as it provides insights into the fidelity and mutagenic potential of these enzymes. google.combiorxiv.org
Research into the enzymatic processing of dX-containing DNA by reverse transcriptases has revealed important aspects of their substrate specificity and fidelity. Studies have examined how these enzymes handle dX when it is present in a DNA template strand.
One key area of investigation has been the ability of HIV-1 reverse transcriptase (HIV-1 RT) to utilize a DNA template containing 2'-deoxyxanthosine. In these studies, the enzyme's capacity to incorporate a nucleotide opposite the dX lesion was assessed. It was found that HIV-1 RT could efficiently read through the dX-containing template. Specifically, when presented with a non-standard nucleotide, 2,4-diaminopyrimidine (B92962) deoxynucleoside triphosphate (d(pyDAD)TP), HIV-1 RT incorporated it opposite the dX in the template with high efficiency. nih.govnih.gov This incorporation is noteworthy because the pairing of dX (an acceptor-donor-acceptor hydrogen bonding pattern) with 2,4-diaminopyrimidine (a donor-acceptor-donor pattern) forms a stable, non-standard base pair that fits within the Watson-Crick geometry. nih.govnih.gov The efficiency of this process was also found to be largely independent of pH. nih.govnih.gov
| Enzyme | Template Base | Incoming Nucleotide | Observed Efficiency | Reference |
|---|---|---|---|---|
| HIV-1 Reverse Transcriptase | 2'-Deoxyxanthosine (dX) | d(pyDAD)TP | High | nih.govnih.gov |
While direct studies on a wide range of reverse transcriptases with dX-containing DNA are limited, research on the closely related xanthosine (B1684192) (X) in RNA templates provides valuable analogous data. These studies show that the flexible base-pairing properties of the xanthine nucleobase can lead to ambiguous decoding by different reverse transcriptases. nih.govresearchgate.net During reverse transcription of an RNA template containing xanthosine, the enzyme may incorporate either cytosine (C) or adenine (A), reading the xanthosine as either guanine (G) or adenine (A), respectively. nih.govresearchgate.net The ratio of G-to-A reading depends significantly on the specific reverse transcriptase used, highlighting the enzyme-dependent nature of processing this lesion. nih.gov This suggests that 2'-deoxyxanthosine in a DNA template could also be interpreted differently by various reverse transcriptases.
| Reverse Transcriptase Type | Preferential Reading of Xanthosine | Implication | Reference |
|---|---|---|---|
| (Varies by study) | Read as G or A | The enzymatic outcome is dependent on the specific enzyme used. | nih.govresearchgate.net |
These findings collectively indicate that reverse transcriptases can recognize and process templates containing 2'-deoxyxanthosine. The outcome of this processing, however, can be influenced by both the specific enzyme and the available nucleotide substrates. The ability of HIV-1 RT to efficiently use dX as a template for incorporating a non-standard partner highlights its flexibility. nih.govnih.gov Furthermore, the variable reading of the analogous xanthosine base in RNA by different RTs suggests a potential for dX to be a mutagenic lesion during reverse transcription, as its coding identity may be ambiguous. nih.gov
Impact of 2 Deoxyxanthosine on Genetic Information Transfer
Mutagenic Potential and DNA Damage
2'-Deoxyxanthosine (B1596513) (dX), a product of the deamination of guanine (B1146940), is a DNA lesion with significant mutagenic potential. oup.comnih.gov Its formation alters the genetic code and can lead to mutations if not repaired. While generally not considered mutagenic as it preferentially pairs with cytosine, polymerases can sometimes mispair it with thymine (B56734), leading to G-to-A transitions. researchgate.net The stability of dX in DNA is a critical factor in its mutagenic potential; it is a relatively stable lesion under biological conditions, with a half-life of approximately 2.4 years in double-stranded DNA at pH 7 and 37°C. oup.comnih.gov This stability increases the likelihood that the lesion will be present during DNA replication, providing an opportunity for mutagenesis to occur.
The primary mutagenic outcome of the presence of 2'-deoxyxanthosine in a DNA template is the induction of G-to-A transition mutations. tandfonline.com This occurs because during DNA replication, some DNA polymerases can preferentially incorporate deoxythymidine monophosphate (dTMP) opposite the dX lesion. tandfonline.com This misincorporation results in a dX:T mispair. In subsequent rounds of replication, the thymine will correctly pair with adenine (B156593), completing the G-to-A transition.
Studies using synthetic c-Ha-ras genes containing dX at a specific codon have demonstrated its high mutagenic activity in mammalian cells. tandfonline.com Analysis of the resulting genes from transformed cells showed an almost exclusive G-to-A transition at the site of the dX lesion. tandfonline.com This indicates a strong preference for the incorporation of thymine opposite 2'-deoxyxanthosine by the cellular replication machinery. tandfonline.com While dX can also pair with cytosine, which would not result in a mutation, the mispairing with thymine is a significant contributor to its mutagenic profile. genelink.com
Table 1: Mutagenic Properties of 2'-Deoxyxanthosine
| Feature | Description | Reference |
|---|---|---|
| Primary Mutation | G-to-A transition | tandfonline.com |
| Mechanism | Preferential incorporation of dTMP opposite dX during DNA replication. | tandfonline.com |
| Base Pairing | Can pair with Cytosine (non-mutagenic) or mispair with Thymine (mutagenic). | genelink.com |
Nitric Oxide-Induced Mutagenesis Research
Nitric oxide (NO) and other nitrosating agents are significant sources of endogenous DNA damage. acs.org One of the major products of the reaction between nitric oxide and guanine in DNA is xanthine (B1682287) (the nucleobase of 2'-deoxyxanthosine). acs.orgnih.gov This reaction proceeds through the formation of dinitrogen trioxide (N₂O₃) from NO and molecular oxygen, which then acts as a potent nitrosating agent. acs.org The nitrosation of guanine leads to the formation of 2'-deoxyxanthosine. acs.org
The formation of dX is a key step in NO-mediated mutagenesis. nih.gov Research has focused on understanding the biochemical properties of dX in DNA to elucidate its role in the mutagenic effects of nitric oxide. acs.orgnih.gov Studies have investigated the stability of dX, its potential for miscoding during replication by various polymerases, and its recognition and repair by the base excision repair (BER) pathway. nih.gov For instance, HIV-1 reverse transcriptase was found to insert dCTP and dTTP with similar frequencies opposite dX, while E. coli DNA Polymerase I (Klenow fragment) preferentially inserted dCTP. nih.gov The relative stability of dX under physiological conditions suggests it can persist in the genome long enough to have mutagenic consequences. oup.comnih.gov
Table 2: Stability of 2'-Deoxyxanthosine (dX) in DNA
| Condition | Half-life (t₁/₂) | Reference |
|---|---|---|
| Single-stranded DNA (pH 7, 37°C) | ~2 years (17,700 hours) | oup.comnih.gov |
| Double-stranded DNA (pH 7, 37°C) | 2.4 years (20,900 hours) | oup.comnih.gov |
| Single-stranded DNA (pH 2) | 7.7 hours | oup.comnih.gov |
| As a deoxynucleoside (pH 6) | 1104 hours | nih.gov |
| As a deoxynucleoside (pH 2) | 3.7 minutes | nih.gov |
Role in Expanded Genetic Alphabet Systems
Beyond its role in DNA damage and mutagenesis, 2'-deoxyxanthosine has been utilized in the field of synthetic biology to explore the expansion of the genetic alphabet. genelink.com The natural genetic alphabet consists of four bases (A, T, C, G) that form two base pairs. Researchers are working to create synthetic nucleotides that can form a third, unnatural base pair, thereby increasing the information storage capacity of DNA. nih.gov
In this context, 2'-deoxyxanthosine has been studied for its potential to form a non-standard base pair. genelink.com Specifically, its base-pairing affinity with 2,4-diaminopyrimidine (B92962) has been investigated. genelink.com Studies have shown that some DNA polymerases can efficiently and with high fidelity incorporate 2,4-diaminopyrimidine opposite a 2'-deoxyxanthosine residue in a template strand. genelink.com This efficient incorporation, which was found to be independent of pH, highlights the potential of using the dX:2,4-diaminopyrimidine pair as a component of an expanded genetic alphabet. genelink.com
Table 3: Base Pairing Interactions of 2'-Deoxyxanthosine
| Pairing Partner | Context | Outcome | Reference |
|---|---|---|---|
| Cytosine | DNA Replication | Correct pairing, no mutation | genelink.com |
| Thymine | DNA Replication | Mispairing, leads to G-to-A transition | researchgate.netgenelink.com |
| 2,4-Diaminopyrimidine | Expanded Genetic Alphabet Research | Efficient and high-fidelity incorporation by DNA polymerases | genelink.com |
Research Applications and Methodological Utility of 2 Deoxyxanthosine Cep
Probing DNA Damage and Repair Mechanisms
2'-Deoxyxanthosine (B1596513) is a significant lesion formed from the deamination of guanine (B1146940), a process that can be induced by reactive oxygen and nitrogen species, such as nitric oxide. mit.edugenelink.comnih.govoup.com The availability of 2'-Deoxyxanthosine CEP allows researchers to synthesize oligonucleotides containing dX at specific locations, creating precise models of DNA damage. These synthetic DNA strands are invaluable for studying the biological consequences of this lesion and the cellular mechanisms that have evolved to repair it.
Studies have shown that dX is a relatively stable lesion in DNA under physiological conditions, with a half-life of approximately 2.4 years in double-stranded DNA at pH 7 and 37°C. oup.comnih.govnih.govresearchgate.net This stability suggests that dX can persist in the genome long enough to have mutagenic consequences if not repaired. nih.govresearchgate.net Research using dX-containing oligonucleotides has been instrumental in identifying and characterizing the enzymes involved in its repair. The base excision repair (BER) pathway is the primary mechanism for removing dX from DNA. genelink.comnih.gov Several DNA glycosylases, including AlkA, Mpg, Nth, and Fpg, have been shown to recognize and excise dX, particularly when it is paired with cytosine. nih.govacs.org
The following table summarizes the key findings from studies on the stability and repair of 2'-deoxyxanthosine in DNA:
| Research Focus | Key Findings | References |
| Stability of dX | dX is a relatively stable lesion in dsDNA with a half-life of ~2.4 years at pH 7 and 37°C. | oup.comnih.govnih.govresearchgate.net |
| Repair Pathway | The Base Excision Repair (BER) pathway is the primary mechanism for dX removal. | genelink.comnih.gov |
| Repair Enzymes | DNA glycosylases such as AlkA, Mpg, Nth, and Fpg recognize and excise dX. | nih.govacs.org |
| Excision Specificity | Excision is most efficient when dX is paired with cytosine (X•C). | nih.gov |
Investigating DNA Polymerase Specificity and Fidelity
The incorporation of 2'-Deoxyxanthosine into template DNA strands allows for detailed investigations into the specificity and fidelity of DNA polymerases. These studies are crucial for understanding how cells maintain genomic integrity during replication and how errors in this process can lead to mutations.
When a DNA polymerase encounters a dX lesion in the template strand, it may incorporate an incorrect nucleotide opposite it, leading to a mutation. Research has shown that different DNA polymerases exhibit varying degrees of fidelity when replicating past a dX lesion. For instance, HIV-1 reverse transcriptase (RT) has been found to incorporate dCTP and dTTP with roughly equal frequency opposite dX, while DNA Polymerase I (Klenow fragment) preferentially inserts dCTP. nih.gov Studies with mammalian DNA polymerases have revealed that while some, like pol α and pol β, are hindered by the dX lesion, others, such as pol η and pol κ, can bypass it, often by incorporating an incorrect base. nih.gov Specifically, pol α, η, and κ preferentially incorporated dTMP opposite dX, which would result in a G-to-A transition mutation. nih.gov
These findings highlight the miscoding potential of dX and provide insights into the mechanisms by which different polymerases handle DNA damage. The table below outlines the incorporation preferences of various DNA polymerases opposite a 2'-deoxyxanthosine lesion.
| DNA Polymerase | Nucleotide Incorporation Preference opposite dX | Outcome | References |
| HIV-1 Reverse Transcriptase | dCTP ≈ dTTP | Potential for G-to-A transition | nih.gov |
| DNA Polymerase I (KF-) | dCTP (preferentially) | Correct incorporation | nih.gov |
| Calf Thymus DNA Polymerase α | dTMP (preferentially) > dCMP | G-to-A transition | nih.gov |
| Human DNA Polymerase β | dCMP (preferentially) > dTMP, dAMP, dGMP | Primarily correct incorporation | nih.gov |
| Human DNA Polymerase η | dTMP (preferentially) > dCMP | G-to-A transition | nih.gov |
| Human DNA Polymerase κ | dTMP (preferentially) > dCMP | G-to-A transition | nih.gov |
| Drosophila DNA Polymerase α | T > C >> A ≈ G | High rate of misinsertion | nih.govresearchgate.net |
Studies on DNA-Protein Interactions and Recognition
The ability to place 2'-deoxyxanthosine at a specific site within an oligonucleotide provides a powerful tool for studying how proteins, particularly DNA repair enzymes, recognize and interact with damaged DNA. The presence of dX can alter the local DNA structure, influencing the binding affinity and specificity of various DNA-binding proteins.
Research has focused on how DNA glycosylases, the enzymes that initiate the BER pathway, recognize dX within the DNA duplex. nih.govacs.org Studies using synthetic oligonucleotides containing dX paired with each of the four natural bases have shown that the efficiency of enzymatic excision is highly dependent on the identity of the opposing base. nih.gov For example, the glycosylase AlkA can excise xanthine (B1682287) from X•G, X•A, and X•T pairs, whereas other glycosylases are more specific for the X•C pair. nih.govacs.org This suggests that the conformation of the base pair containing the lesion is a critical determinant for recognition by the repair machinery.
These studies, which rely on the site-specific incorporation of dX using 2'-Deoxyxanthosine CEP, are essential for building a detailed molecular picture of how the cellular machinery identifies and initiates the repair of this specific type of DNA damage.
Development of Modified Oligonucleotides for Structural Biology Studies
The presence of a dX:C base pair, for instance, has been shown to decrease the thermal stability of a DNA duplex compared to a standard G:C base pair. nih.gov This suggests a structural perturbation, which can be further characterized by high-resolution structural methods. Understanding these structural changes is key to comprehending how DNA damage is recognized by repair enzymes and how it can interfere with the processes of replication and transcription.
Furthermore, dX has been explored in the context of expanding the genetic alphabet. Its ability to form a non-standard base pair with nucleoside analogs like 2,4-diaminopyrimidine (B92962) has been studied to create new, orthogonal base pairs for applications in synthetic biology. genelink.com
Utilization in Site-Specific Mutagenesis Assays in Model Organisms
2'-Deoxyxanthosine CEP is a key reagent for conducting site-specific mutagenesis assays in various model organisms, such as Escherichia coli and bacteriophages. mit.edu By synthesizing an oligonucleotide containing dX at a predetermined position and incorporating it into the genome of a model organism, researchers can directly study the mutagenic consequences of this lesion in a living system.
This approach allows for the quantitative assessment of the frequency and types of mutations induced by dX. For example, by placing dX within a reporter gene like lacZ, the resulting mutations can be easily scored by a colorimetric assay. mit.edu Such in vivo studies have confirmed the miscoding potential of dX, primarily leading to G-to-A transition mutations, as predicted by the in vitro polymerase fidelity studies. mit.edugenelink.com These assays provide a powerful link between the biochemical properties of a DNA lesion and its ultimate biological impact on the organism.
This methodology has been proposed to quantitatively investigate mutations induced by xanthine in E. coli. mit.edu
Future Directions in 2 Deoxyxanthosine Research
Elucidation of Novel Enzymatic Processing Pathways
The cellular response to 2'-deoxyxanthosine (B1596513) is largely mediated by DNA repair enzymes that recognize and excise the lesion. While several enzymes have been identified, future research aims to uncover novel enzymes and further characterize the mechanisms of known ones.
Initial studies identified that bacterial endonuclease V is involved in the repair of dX. nih.gov Subsequent research has revealed a broader range of enzymes with activity towards dX. In humans, enzymes such as AlkA, Mpg, Nth, and Fpg, all part of the base excision repair (BER) pathway, have been shown to excise xanthine (B1682287) from DNA. nih.gov The order of reactivity for removing xanthine from an X•C base pair is AlkA > Mpg > Nth > Fpg. nih.gov Human endonuclease V also shows activity on dX-containing DNA, although it is more active on deoxyinosine lesions. nih.gov
A novel area of exploration is the enzymatic processing of dX at the nucleotide level, before its incorporation into DNA. The enzyme Mj0226 from Methanococcus jannaschii is a dNTP pyrophosphatase that hydrolyzes dITP and XTP (xanthosine triphosphate), preventing their incorporation into nucleic acids. nih.gov This suggests a "sanitizing" role for such enzymes in the nucleotide pool. nih.gov
Furthermore, the bacteriophage enzyme PurZ and the bacterial enzyme PurB can catalyze the conversion of 2'-deoxyxanthosine 5'-monophosphate (dXMP) into deoxyisoguanosine monophosphate (dBMP). researchgate.net This finding is significant for the de novo biosynthesis of unnatural DNA, expanding the enzymatic toolkit available to synthetic biologists. researchgate.net
Future work will likely focus on identifying new human glycosylases or endonucleases with specificity for dX, particularly in different sequence contexts or when paired with various bases. Understanding the interplay and potential redundancy of these repair pathways is crucial for a complete picture of how cells defend against the mutagenic potential of dX. clemson.edu
| Enzyme/Protein | Organism/Source | Function/Activity related to 2'-Deoxyxanthosine | Citation |
| AlkA, Mpg, Nth, Fpg | Human | Excises xanthine from X•C base pairs via the Base Excision Repair (BER) pathway. AlkA also shows activity on X•G, X•A, and X•T pairs. | nih.gov |
| Human Endonuclease V | Human | Exhibits minor endonuclease activity on deoxyxanthosine-containing DNA. | nih.gov |
| E. coli Endonuclease V | Escherichia coli | Involved in the repair of deoxyxanthine lesions. | nih.govclemson.edu |
| Mj0226 | Methanococcus jannaschii | dNTP pyrophosphatase that hydrolyzes xanthosine (B1684192) triphosphate (XTP), preventing its incorporation into DNA. | nih.gov |
| PurZ / PurB | Bacteriophage / Bacteria | Catalyzes the conversion of 2'-deoxyxanthosine 5'-monophosphate (dXMP) to deoxyisoguanosine monophosphate (dBMP). | researchgate.net |
Advanced Structural Characterization of 2'-Deoxyxanthosine-Containing Nucleic Acids
The structural implications of incorporating 2'-deoxyxanthosine into a DNA duplex are critical for understanding its biological consequences, including its effects on DNA stability and its recognition by polymerases and repair enzymes. Advanced analytical techniques are being employed to provide high-resolution structural data.
Studies have utilized nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to determine the conformation of dX within DNA. oup.comseela.net 1H and 31P-NMR spectroscopy have been used to characterize oligonucleotides synthesized with dX phosphoramidite (B1245037), confirming the successful incorporation and structure of the modified nucleoside. oup.comacs.orgacs.org
Thermal melting (Tm) studies are used to assess the thermodynamic stability of DNA duplexes containing dX. These studies have shown that the presence of a dX:dC pair decreases duplex stability compared to a standard dG:dC pair. oup.comresearchgate.net For example, one study reported the melting temperature of a duplex containing a dG:dC pair as 78.16°C, while the same sequence with a dX:dC pair had a Tm of 73.26°C. oup.com This destabilization is an important factor in its recognition by repair systems. The stability of dX-containing duplexes is comparable to those containing 2'-deoxyinosine (B131508) (dI). researchgate.netnih.gov
Future research will likely involve more complex structural studies, such as analyzing dX in the context of different DNA sequences, in triplex or quadruplex structures, and when complexed with DNA polymerases or repair enzymes. glenresearch.com These advanced structural snapshots will provide crucial insights into the molecular basis of dX's mutagenic potential and its processing by the cellular machinery.
| Duplex Base Pair | Melting Temperature (Tm) in °C | Citation |
| dG:dC | 78.16 ± 0.26 | oup.com |
| dI:dC | 74.16 ± 1.10 | oup.com |
| dX:dC | 73.26 ± 0.53 | oup.com |
Development of Next-Generation Analytical Techniques for Detection in Biological Systems
Accurately detecting and quantifying 2'-deoxyxanthosine in biological samples is essential for studying its role as a biomarker for DNA damage, particularly from nitrosative stress associated with inflammation. nih.gov Research is focused on developing highly sensitive and specific analytical methods.
A prominent and highly sensitive technique is liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS). nih.govnih.gov This method allows for the quantification of the nucleoside form of dX from DNA samples, with detection limits as low as 100 femtomoles. nih.gov Isotope-dilution LC/MS/MS can be used to accurately quantify multiple DNA lesions, including dX, 2'-deoxyuridine (B118206), and 2'-deoxyinosine, in a single analysis from tissue or cell samples. nih.gov
High-performance liquid chromatography (HPLC) with UV detection is also widely used for the analysis and purification of dX-containing oligonucleotides and for monitoring the kinetics of dX depurination. researchgate.netmit.edu
A novel detection method has been explored using a fluorescent labeling reagent, N-(5-aminopentyl)-fluorescein-5-carboxamide (FSC), which specifically reacts with 2'-deoxyoxanosine (B1217319) (dOxo), a related lesion. oup.com While developed for dOxo, the principle of using specific chemical labeling to enhance fluorescence detection could be adapted for dX, potentially offering a highly sensitive approach for in vivo detection. oup.com
Future efforts will aim to further improve the sensitivity and throughput of these methods. The development of non-invasive techniques, perhaps analyzing dX or its metabolites in urine, would be a significant step forward for its use as a clinical biomarker. grantome.com Miniaturized analytical systems and improved mass spectrometry interfaces could enable the analysis of smaller biological samples with greater accuracy.
| Analytical Technique | Principle | Application for 2'-Deoxyxanthosine | Citation |
| LC/MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation. | Highly sensitive and specific quantification of dX in DNA from biological samples. | nih.govnih.gov |
| HPLC-UV | Separation by high-performance liquid chromatography with detection based on UV absorbance. | Analysis and purification of synthetic dX-containing oligonucleotides; monitoring chemical reactions and stability studies. | researchgate.netmit.edu |
| Gas Chromatography/Mass Spectrometry (GC/MS) | Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection. | Analysis of dX, often after chemical derivatization. | mit.edugrantome.com |
| Fluorescent Labeling with HPLC | Chemical tagging of the target molecule with a fluorescent probe, followed by separation and sensitive fluorescence detection. | Explored for related lesions like dOxo; a potential future strategy for enhancing dX detection sensitivity. | oup.com |
Integration into Synthetic Biology and Genetic Engineering Applications
2'-Deoxyxanthosine is transitioning from being solely a marker of DNA damage to a valuable tool in synthetic biology and genetic engineering. nih.govnih.gov The ability to chemically synthesize oligonucleotides containing dX at specific positions allows researchers to probe biological systems with unprecedented precision. ffame.orgwikipedia.org
The core technology enabling these applications is phosphoramidite chemistry. ffame.orgchemie-brunschwig.ch A protected 2'-deoxyxanthosine CE phosphoramidite is used in automated solid-phase DNA synthesis to create custom oligonucleotides. oup.comffame.orgwikipedia.orgchemie-brunschwig.ch These synthetic DNA strands serve as powerful tools to investigate:
Mutagenesis: By incorporating dX into a specific site within a gene (e.g., the lacZ gene in an M13 bacteriophage genome), researchers can directly study the mutagenic outcome of this lesion after replication in cells. nih.govmit.edu
DNA Polymerase Activity: Templates containing dX are used to study the fidelity of various DNA polymerases. For instance, studies have shown that HIV-1 reverse transcriptase incorporates dCTP and dTTP opposite dX, while DNA Polymerase I (Klenow fragment) preferentially inserts dCTP. nih.govclemson.edu
DNA Repair: Synthetic dX-containing duplexes are the standard substrates for in vitro assays to identify and characterize the activity of DNA glycosylases and other repair enzymes. nih.govnih.gov
Expanded Genetic Systems: Xanthine's unique hydrogen-bonding pattern has been explored for creating non-standard base pairs. For example, dX has been paired with pyrimidine (B1678525) analogues like 5-(β-D-ribofuranosyl)pyrimidine-2,4-diamine to expand the genetic alphabet. ffame.org
Future directions in this area involve using dX to construct more complex synthetic genetic circuits and pathways. als-journal.com As synthetic biology aims to create organisms with novel functions, the inclusion of non-canonical bases like xanthine could lead to new biological parts, devices, and systems. uq.edu.au The enzymatic conversion of dXMP to dBMP is a prime example of how dX can be a precursor in the de novo biosynthesis of artificial genetic components. researchgate.net This integration of chemically synthesized parts with biological machinery represents a key frontier in molecular science.
Q & A
Basic Research Questions
Q. How is 2'-Deoxyxanthosine synthesized for incorporation into oligonucleotides, and what methodological considerations are critical?
- Answer : 2'-Deoxyxanthosine is synthesized using phosphoramidite chemistry, as described by Jurczyk et al. (2000). Key steps include protecting the xanthine base at the N3 position to prevent side reactions during coupling, followed by solid-phase oligonucleotide synthesis. Post-synthesis, deprotection and purification via reverse-phase HPLC are essential to ensure purity. Stability during synthesis requires pH-controlled conditions to avoid depurination .
Q. What experimental approaches are used to assess the stability of dX in DNA under physiological conditions?
- Answer : Stability is measured by incubating dX-containing oligonucleotides at pH 7, 37°C, and 110 mM ionic strength. Half-life calculations are derived from kinetic studies using HPLC or LC/MS to quantify depurination rates. For double-stranded DNA (dsDNA), the half-life of dX is ~2.4 years, compared to ~17,700 hours in single-stranded DNA (ssDNA). Acid-catalyzed depurination (rate constant: 2.6 × 10⁻⁵ s⁻¹) and pH-independent pathways (1.4 × 10⁻⁸ s⁻¹) are modeled to predict lesion persistence .
Q. How does dX impact DNA duplex stability, and what biophysical techniques validate these effects?
- Answer : Thermal denaturation (Tm) assays and circular dichroism (CD) spectroscopy are used to assess duplex stability. dX reduces Tm by 5–10°C compared to canonical bases due to weakened base-pairing (e.g., dX:dC pairs exhibit lower stability than dG:dC). UV melting curves and mismatch-specific fluorescent probes (e.g., SYBR Green) further quantify destabilization .
Advanced Research Questions
Q. What methodological strategies reconcile the apparent stability of dX with its mutagenic potential in vivo?
- Answer : While dX is stable in vitro (t₁/₂ ≈ 2.4 years in dsDNA), its mutagenicity arises from replication bypass by DNA polymerases. Translesion synthesis (TLS) assays with polymerases (e.g., Pol η, Pol κ) reveal that dX induces T→A transversions at rates of 10⁻³–10⁻⁴ per lesion. LC-MS/MS quantifies misincorporation events, while molecular dynamics simulations identify steric clashes between dX and polymerase active sites .
Q. How do repair enzymes process dX lesions, and what assays characterize their activity?
- Answer : Alkyladenine DNA glycosylases (e.g., AAG) excise dX at rates 10-fold lower than canonical lesions (e.g., hypoxanthine). Activity is measured via gel-based cleavage assays using radiolabeled dX-containing substrates. Knockout cell models (e.g., AAG⁻/⁻) combined with CRISPR-Cas9 editing demonstrate increased dX persistence in genomic DNA, linking repair efficiency to mutagenesis .
Q. What advanced analytical techniques quantify dX and its deamination products in genomic DNA?
- Answer : Isotope-dilution LC-MS/MS achieves detection limits of 6 lesions per 10⁷ nucleotides. For example, nitric oxide (NO)-exposed DNA shows dX, dI (deoxyinosine), and dU (deoxyuridine) at ~80 lesions/10⁶ nt after 12 hours. Stable isotope-labeled internal standards (e.g., ¹⁵N-dX) correct for matrix effects, while enzymatic digestion (e.g., DNase I/nuclease P1) ensures complete lesion release .
Q. How can researchers design experiments to study dX's role in oxidative stress-related mutagenesis?
- Answer : Use NO-generating reactors simulating physiological conditions (1.3 µM NO, 190 µM O₂) to induce dX formation. Post-exposure, next-generation sequencing (NGS) of reporter genes (e.g., supF) identifies mutation spectra. Comparative analysis with oxidative lesions (8-oxo-dG) distinguishes nitrosative vs. oxidative mutagenesis pathways .
Data Contradiction Analysis
Q. How do researchers address discrepancies between in vitro stability and in vivo mutagenicity of dX?
- Answer : In vitro studies report dX stability (t₁/₂ > 1 year), but in vivo data show significant mutagenesis. This paradox is resolved by considering replication stress: even low levels of dX (e.g., 1 lesion/10⁶ nt) can trigger polymerase errors during S-phase. Single-molecule sequencing (PacBio SMRT) directly links dX sites to mutation hotspots, confirming its biological impact despite thermodynamic stability .
Methodological Best Practices
- Synthesis : Use N3-protected phosphoramidites to prevent side reactions .
- Stability Studies : Include ionic strength (110 mM) to mimic cellular conditions .
- Detection : Employ isotope-dilution LC-MS/MS for sub-femtomole sensitivity .
- Repair Assays : Combine glycosylase activity gels with cellular knockouts .
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